molecular formula C16H12FN3O2 B2900054 6-(2-Fluorobenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034448-09-2

6-(2-Fluorobenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2900054
CAS No.: 2034448-09-2
M. Wt: 297.289
InChI Key: HWWOIKFHFCDFIC-UHFFFAOYSA-N
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Description

The compound “6-(2-Fluorobenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile” is likely a complex organic molecule. It contains a fluorobenzoyl group, a naphthyridine ring, and a carbonitrile group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, o-fluorobenzoyl chloride can be synthesized from o-fluorotoluene . Fluorine-containing 6,7-dihydrobenzisoxazolones can be prepared by reactions of 2-(fluorobenzoyl)cyclohexane-1,3-diones or their methyl enol ethers with hydroxylamine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large ring system. Similar compounds like 2-fluorobenzoyl chloride have been studied using gas electron diffraction and normal coordinate analysis .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The fluorobenzoyl and carbonitrile groups, in particular, are reactive and could participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, handling complex organic molecules requires appropriate safety measures to prevent exposure and potential harm .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

6-(2-fluorobenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-4-2-1-3-12(13)16(22)20-6-5-14-11(9-20)7-10(8-18)15(21)19-14/h1-4,7H,5-6,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWOIKFHFCDFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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